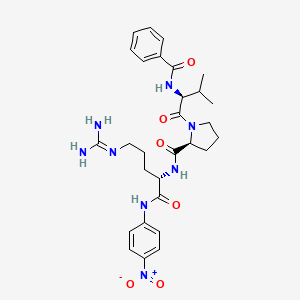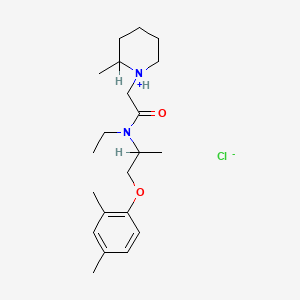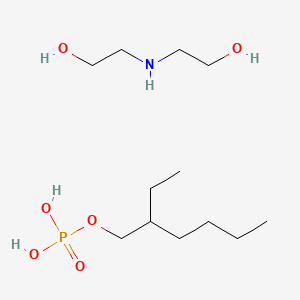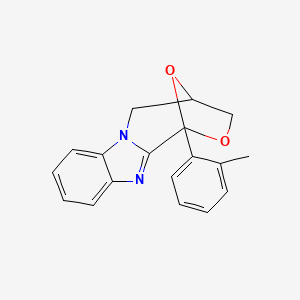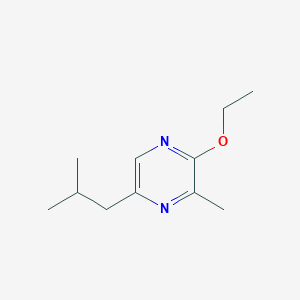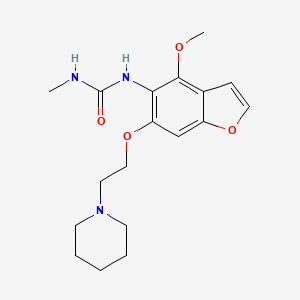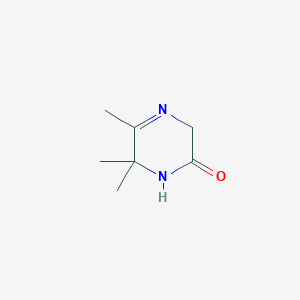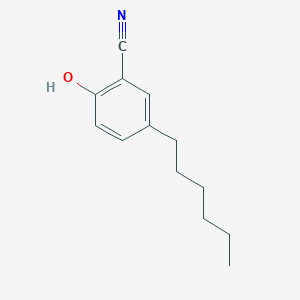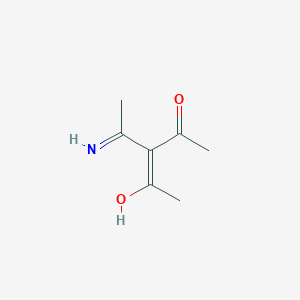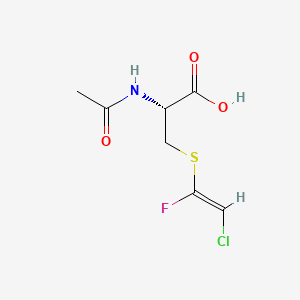![molecular formula C12H13N3 B14444820 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole CAS No. 76920-73-5](/img/structure/B14444820.png)
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be facilitated by microwave-assisted techniques to enhance efficiency and yield . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free, one-pot synthesis techniques. These methods offer advantages in terms of yield, simplicity, and environmental impact. For instance, a one-pot synthesis involving 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported to produce imidazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like HBr and DMSO can convert ketones to imidazoles.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common in the synthesis of imidazole compounds.
Common Reagents and Conditions
Oxidation: HBr, DMSO
Reduction: Hydrogenation catalysts
Substitution: Halogenated precursors, base catalysts
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidine: Known for its use as a GABA receptor agonist and kinase inhibitor.
Imidazo[4,5-b]pyridine: Evaluated for its antibacterial and antiviral properties.
Uniqueness
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
76920-73-5 |
|---|---|
Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
1,7,8-trimethyl-6H-pyrrolo[3,2-e]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-7-8(2)14-9-4-5-10-12(11(7)9)15(3)6-13-10/h4-6,14H,1-3H3 |
InChI Key |
CBALBFNRBVNFRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C3=C(C=C2)N=CN3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


